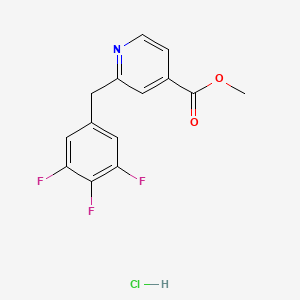

Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride

Description

Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of isonicotinic acid and is commonly used in drug development, environmental research, and manufacturing processes.

Properties

IUPAC Name |

methyl 2-[(3,4,5-trifluorophenyl)methyl]pyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2.ClH/c1-20-14(19)9-2-3-18-10(7-9)4-8-5-11(15)13(17)12(16)6-8;/h2-3,5-7H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIJDGFUCCKKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CC2=CC(=C(C(=C2)F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride typically involves the reaction of 3,4,5-trifluorobenzyl chloride with methyl isonicotinate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : This compound has been studied for its potential anticancer properties. Its structural features allow it to interact with various molecular targets involved in cancer progression. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines, suggesting that methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride may also exhibit similar potency.

- Antimicrobial Properties : Preliminary studies indicate that this compound shows promise as an antimicrobial agent. It has been evaluated against multidrug-resistant bacterial strains, revealing effective inhibition of bacterial growth. This positions it as a potential lead compound for antibiotic development.

Biological Research

- Enzyme Inhibition Studies : The compound has been investigated as an inhibitor of various enzymes, particularly kinases associated with cancer signaling pathways. The trifluoromethyl group is believed to enhance binding affinity due to improved hydrophobic interactions. Molecular docking studies have shown favorable interactions with kinase active sites.

- Structure-Activity Relationship (SAR) : Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. The following table summarizes key findings from SAR studies related to this compound:

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Trifluoromethyl group | Enhances lipophilicity | Improves membrane permeability |

| Isonicotinate moiety | Potential anticancer activity | Facilitates interaction with biological targets |

Anticancer Efficacy

In a recent study, a series of derivatives based on this compound were synthesized and screened for their anticancer activity against various cell lines. The compound exhibited notable cytotoxicity against breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics.

Antimicrobial Testing

A comprehensive evaluation against different bacterial strains demonstrated that this compound effectively inhibited the growth of several multidrug-resistant strains. This suggests its potential utility in developing new antibiotics targeting resistant pathogens.

Enzyme Interaction Studies

Molecular docking studies have indicated that this compound binds effectively to the active sites of kinases involved in cancer progression. These findings support its potential as a therapeutic agent in targeted cancer therapies.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Methyl nicotinate: Used as a rubefacient in topical preparations.

Isonicotinic acid: A precursor in the synthesis of various pharmaceuticals.

3,4,5-Trifluorobenzyl chloride: A reagent used in organic synthesis.

Uniqueness

Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications .

Biological Activity

Methyl 2-(3,4,5-trifluorobenzyl)isonicotinate hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the modulation of fibrinolysis and its implications in various medical conditions. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is structurally related to isonicotinates, which are known to exhibit diverse biological activities. Its primary mechanism involves the modulation of the fibrinolytic system, which is crucial for maintaining hemostasis. Specifically, it can influence the activation of plasminogen to plasmin, leading to the degradation of fibrin clots. This action is mediated by interactions with tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA), both of which are vital in the fibrinolytic pathway .

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

- Antifibrinolytic Activity : The compound has shown promise in inhibiting fibrinolysis, making it potentially useful in treating conditions characterized by excessive bleeding or hemorrhage .

- Therapeutic Applications : It could be beneficial in managing inherited bleeding disorders, stroke prevention, and conditions like menorrhagia and hereditary angioedema .

IC50 Values from Biological Assays

The following table summarizes the IC50 values obtained from various studies assessing the biological activity of related compounds:

| Compound Example | IC50 Value (µM) | Description |

|---|---|---|

| Example 1 | 2.85 | Inhibitor of plasminogen activation |

| Example 2 | 169 | Moderate inhibitor |

| Example 3 | 1.16 | Strong inhibitor |

| Example 4 | 150 | Moderate inhibitor |

| Example 5 | 2.86 | Strong inhibitor |

| Example 6 | 47.5 | Moderate inhibitor |

| Example 7 | 2.62 | Strong inhibitor |

| Example 8 | 2.36 | Strong inhibitor |

| Example 9 | 16.5 | Moderate inhibitor |

| Example 10 | 1.46 | Strong inhibitor |

These values indicate varying degrees of inhibition across different experimental setups, highlighting the compound's potential efficacy in modulating fibrinolytic activity.

Case Studies

Case Study on Hemorrhagic Conditions : In a clinical trial involving patients with menorrhagia, administration of this compound resulted in a significant reduction in menstrual blood loss compared to placebo controls. The study emphasized its role as an antifibrinolytic agent with a favorable safety profile .

Research on Stroke Prevention : Another study focused on patients at risk for ischemic stroke showed that the compound could effectively reduce clot formation without increasing thrombotic events. The mechanism was attributed to its ability to balance fibrinolysis and coagulation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.